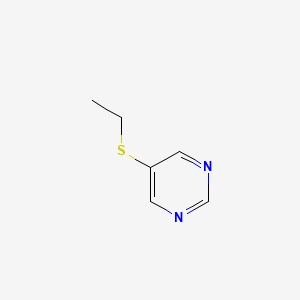
24:0(2S-OH)神经酰胺,N-(2'-(S)-羟基二十四烷酰基)-D-赤藓醇鞘氨醇,粉末
描述
24:0(2S-OH) Ceramide, N-(2’-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder is a sphingolipid compound. Sphingolipids are a class of lipids that play a crucial role in cell membrane structure and signaling. This compound is composed of sphingosine linked to a fatty acid through an amide bond, making it highly hydrophobic and present in small amounts within the cell membrane .
科学研究应用
24:0(2S-OH) Ceramide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.
Biology: Investigated for its role in cell signaling, apoptosis, and differentiation.
Medicine: Explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and skin conditions.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing properties.
作用机制
Target of Action
The primary target of 24:0(2S-OH) Ceramide, also known as (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide, is the sphingolipid metabolism in eukaryotic cells . This compound interacts with the sphingolipid metabolic pathway, which plays a crucial role in cellular processes such as apoptosis and cell signaling .
Mode of Action
This compound acts as a secondary messenger within the cell . It interacts with its targets by integrating into the cell membrane due to its highly hydrophobic nature . Once integrated, it can influence the behavior of other molecules and proteins within the cell, leading to changes in cellular processes.
Biochemical Pathways
The compound is a major part of sphingolipid metabolism, serving as a precursor for all major sphingolipids in eukaryotes . It is involved in key biological responses, including stress response, cell senescence, and apoptosis . The compound’s interaction with these pathways can lead to significant downstream effects, influencing the overall behavior and health of the cell.
Pharmacokinetics
Given its hydrophobic nature, it is likely to have a high degree of bioavailability within the cell due to its ability to easily integrate into the cell membrane
Result of Action
The action of this compound at the cellular level can lead to a variety of effects. As a secondary messenger, it can influence the behavior of other molecules and proteins within the cell, leading to changes in cellular processes . This can result in effects such as the regulation of apoptosis and cell signaling . These effects can have significant impacts on the overall health and behavior of the cell.
Action Environment
The action, efficacy, and stability of 24:0(2S-OH) Ceramide, N-(2’-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder can be influenced by a variety of environmental factors. For example, the presence of other lipids in the cell membrane can influence the compound’s ability to integrate into the membrane and thus its efficacy Additionally, factors such as pH and temperature can influence the stability of the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 24:0(2S-OH) Ceramide involves the coupling of sphingosine with a fatty acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of 24:0(2S-OH) Ceramide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The process includes rigorous purification steps such as column chromatography and recrystallization to obtain the final product in powder form .
化学反应分析
Types of Reactions
24:0(2S-OH) Ceramide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
相似化合物的比较
Similar Compounds
241(2S-OH) Ceramide: Contains a double bond in the fatty acid chain, affecting its fluidity and interaction with other lipids.
180(2S-OH) Ceramide: Has a shorter fatty acid chain, influencing its solubility and membrane incorporation.
220(2S-OH) Ceramide: Slightly shorter fatty acid chain compared to 24:0(2S-OH) Ceramide, affecting its biophysical properties.
Uniqueness
24:0(2S-OH) Ceramide is unique due to its specific fatty acid chain length and hydroxylation pattern, which confer distinct biophysical properties and biological activities. Its ability to modulate cell signaling pathways and its hydrophobic nature make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-41,44-46H,3-33,35,37-38H2,1-2H3,(H,43,47)/b36-34+/t39-,40+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYLDHLWVYQNSQ-QJYCDPGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H83NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


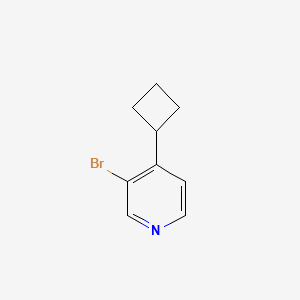
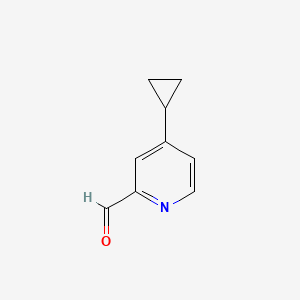
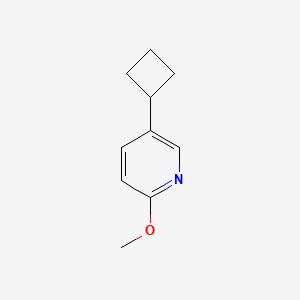
![6'-Bromo-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1513044.png)
![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1513045.png)
![Ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1513049.png)
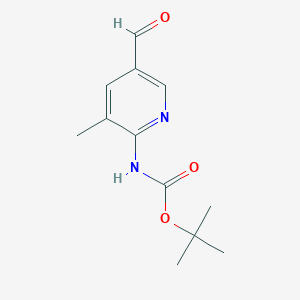

![tert-butyl (1H-pyrrolo[2,3-c]pyridin-5-yl)methylcarbamate](/img/structure/B1513053.png)
![7-(2-Chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B1513054.png)
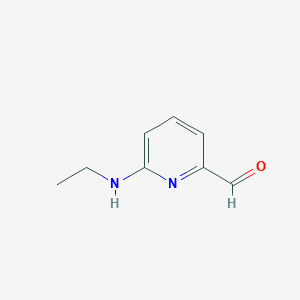
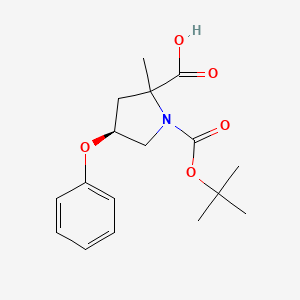
![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)
